N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H11N3OS It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities
Mechanism of Action
Target of Action
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide has been studied as a potential anticancer agent and human carbonic anhydrase inhibitor . Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in various biological processes, including pH regulation, ion transport, and biosynthetic reactions .
Mode of Action
The compound interacts with its targets, primarily carbonic anhydrases, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes that can have therapeutic effects .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects various biochemical pathways. For instance, it can disrupt pH regulation and ion transport, which are critical for cell survival and function . The exact downstream effects of these disruptions depend on the specific cellular context and the other biochemical pathways involved .
Pharmacokinetics
The compound’s molecular weight (233294) and linear formula (C11H11N3OS) suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of this compound’s action is the inhibition of carbonic anhydrases, leading to disruptions in cellular processes . In the context of cancer, this can result in the death of cancer cells or the inhibition of their proliferation . The exact molecular and cellular effects depend on the specific type of cancer and the other biochemical pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules can influence the compound’s absorption and distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is studied for its potential use as a fungicide and bactericide to protect crops from diseases.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)benzamide
- N-(4-Methoxyphenyl)benzamide
- N-(4-Chlorophenyl)benzamide
Uniqueness
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities compared to other benzamide derivatives. The ethyl group on the thiadiazole ring also contributes to its unique chemical properties and reactivity .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-9-13-14-11(16-9)12-10(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHJEDVPYDGHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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